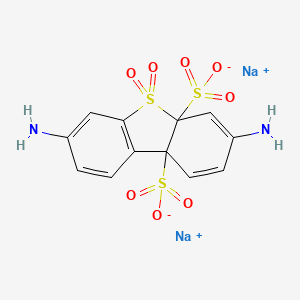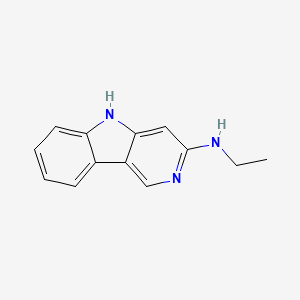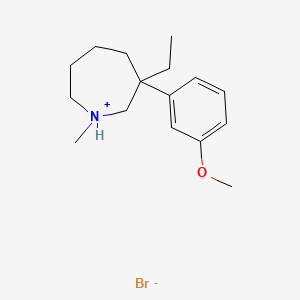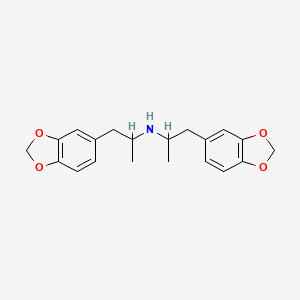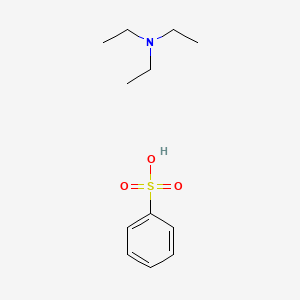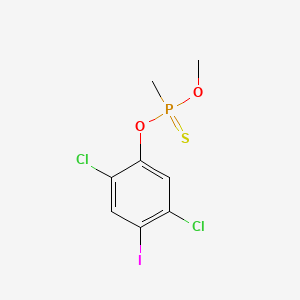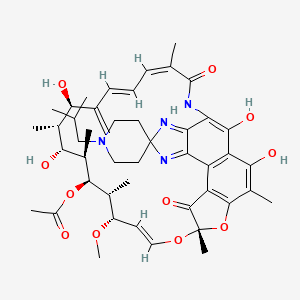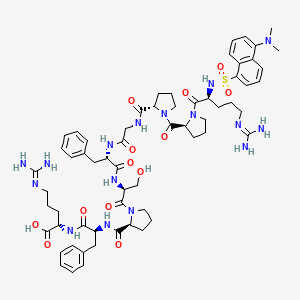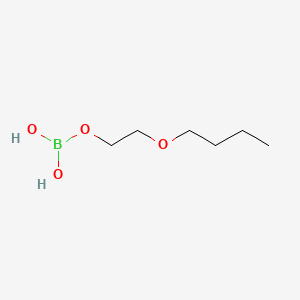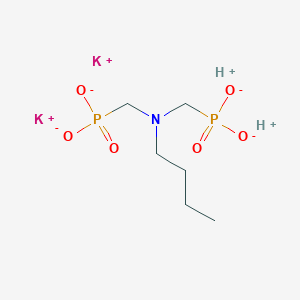![molecular formula C11H27NO7P2 B12687171 [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid CAS No. 93762-22-2](/img/structure/B12687171.png)
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid is a complex organic compound with the molecular formula C11H27NO7P2. It is known for its unique structure, which includes a phosphonic acid group and a dimethylbutoxy group.
Vorbereitungsmethoden
The synthesis of [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid involves several steps. One common method includes the reaction of 3-(1,3-dimethylbutoxy)propylamine with formaldehyde and phosphorous acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its phosphonic acid groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid groups in the compound can bind to metal ions and enzymes, affecting their activity. This binding can lead to inhibition or activation of various biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid can be compared with other similar compounds, such as:
[[[3-(1,2-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid: This compound has a similar structure but with a different substitution pattern on the butoxy group.
This compound, sodium salt: This is a salt form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phosphonic acid and dimethylbutoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93762-22-2 |
|---|---|
Molekularformel |
C11H27NO7P2 |
Molekulargewicht |
347.28 g/mol |
IUPAC-Name |
[3-(4-methylpentan-2-yloxy)propyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO7P2/c1-10(2)7-11(3)19-6-4-5-12(8-20(13,14)15)9-21(16,17)18/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18) |
InChI-Schlüssel |
IFBFGDZOXAUWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OCCCN(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


